5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It features a 3,5-dichlorophenyl group attached to a dihydroindenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and cyclopentanone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 3,5-dichlorobenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes intramolecular cyclization to form the indanone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenylacetic acid
- 3,5-Dichlorophenylhydrazine
Uniqueness
5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone structure combined with the 3,5-dichlorophenyl group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-6-11(7-13(17)8-12)9-1-3-14-10(5-9)2-4-15(14)18/h1,3,5-8H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWJXMONRHTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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